2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
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Overview
Description
2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, antidiabetic, and anticancer activities . The specific structure of this compound includes a benzimidazole core linked to a piperazine ring, which is further substituted with a 3-chlorobenzyl group. This unique structure imparts significant biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole nucleus . The piperazine ring is then introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a suitable piperazine compound in the presence of a base .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while nucleophilic substitution could produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: In synthetic organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the field of neuropharmacology.
Medicine: Due to its pharmacological properties, this compound is of interest in drug development.
Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the body. For example, its anxiolytic activity is believed to be mediated through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By enhancing the activity of GABA, a neurotransmitter that induces CNS depression, the compound exerts a calming effect, reducing anxiety .
In addition to its effects on GABA receptors, the compound may also interact with other molecular targets, such as serotonin and dopamine receptors, contributing to its overall pharmacological profile . The exact pathways and molecular interactions involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: This compound has a similar structure but with a phenyl group instead of a chlorobenzyl group.
2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole: Another similar compound with a phenyl group, this derivative has been studied for its anxiolytic and other pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4/c1-23-19-8-3-2-7-18(19)22-20(23)15-25-11-9-24(10-12-25)14-16-5-4-6-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYRTPKZDJAMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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